molecular formula C13H16N2O3 B116089 N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide CAS No. 145441-10-7

N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide

Cat. No. B116089
M. Wt: 246.26 g/mol
InChI Key: JSBYWOSZVUDWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOX belongs to the oxazole family of compounds and has been studied for its various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide is not fully understood. However, it has been proposed that N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cell proliferation.

Biochemical And Physiological Effects

N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages And Limitations For Lab Experiments

N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide. One area of interest is the development of novel N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide and its potential therapeutic applications.

Synthesis Methods

N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenylhydrazine with glyoxal in the presence of an acid catalyst, followed by the reaction of the resulting intermediate with ethyl chloroacetate. The final step involves the hydrolysis of the resulting ethyl ester to yield N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide has been studied as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

145441-10-7

Product Name

N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide

Molecular Formula

C13H16N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-(hydroxymethyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C13H14N2O3/c1-8-4-3-5-9(2)12(8)14-13(17)11-6-10(7-16)15-18-11/h3-6,16H,7H2,1-2H3,(H,14,17)

InChI Key

JSBYWOSZVUDWRV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NO2)CO

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NO2)CO

synonyms

N-(2,6-dimethylphenyl)-3-(hydroxymethyl)oxazole-5-carboxamide

Origin of Product

United States

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